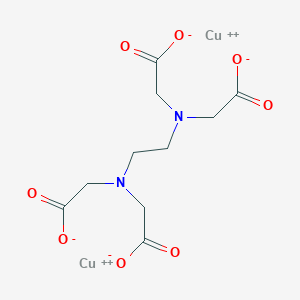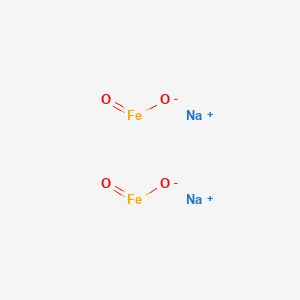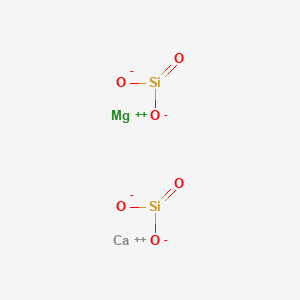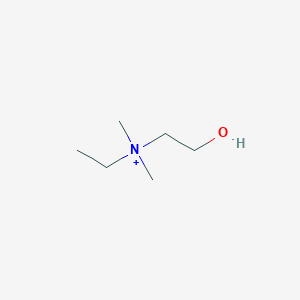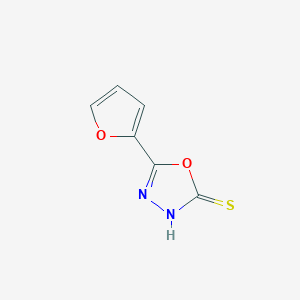
H-Gly-Asp-Gly-OH
Overview
Description
H-Gly-Asp-Gly-OH, also known as Glycylaspartylglycine, is a tripeptide composed of glycine, aspartic acid, and glycine. This compound is of significant interest in the field of peptide chemistry due to its structural simplicity and potential biological activities. Peptides like this compound are often studied for their roles in various biological processes and their potential therapeutic applications.
Mechanism of Action
Target of Action
H-Gly-Asp-Gly-OH, a tripeptide, is a product of peptide screening It’s worth noting that peptides can interact with a variety of cellular targets, including receptors, enzymes, and other proteins, to exert their effects .
Mode of Action
Peptides generally interact with their targets through binding, which can trigger a cascade of biochemical reactions within the cell . For instance, some peptides can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways .
Biochemical Pathways
For example, they can modulate signal transduction pathways, regulate gene expression, or influence enzymatic activity .
Pharmacokinetics
They are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymes, and excreted via the kidneys .
Result of Action
These effects can include changes in cell signaling, alterations in gene expression, modulation of enzymatic activity, and impacts on cell growth and differentiation .
Action Environment
These factors can affect the stability of the peptide, its ability to reach its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-Asp-Gly-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid resin support. The synthesis begins with the attachment of the C-terminal amino acid (glycine) to the resin. Subsequent amino acids (aspartic acid and glycine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The choice of resin, protecting groups, and coupling reagents is optimized for large-scale production to minimize costs and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Asp-Gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through chemical modification or enzymatic reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Enzymes like proteases or chemical reagents like carbodiimides can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups. Substitution reactions can result in peptides with altered amino acid sequences .
Scientific Research Applications
H-Gly-Asp-Gly-OH has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies to optimize reaction conditions and improve yields.
Biology: Studied for its role in cell signaling and interaction with cell surface receptors.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Gly-Gly-OH: A tripeptide composed of three glycine residues, used as a model compound in peptide studies.
H-Asp-Gly-OH: A dipeptide composed of aspartic acid and glycine, studied for its biological activities.
H-Gly-Asp-OH: Another dipeptide with potential therapeutic applications
Uniqueness
H-Gly-Asp-Gly-OH is unique due to its specific sequence of amino acids, which imparts distinct biological activities. The presence of aspartic acid in the middle of the sequence allows for specific interactions with cell surface receptors and other biomolecules, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(3S)-3-[(2-aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENNJKZJSVCKD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311547 | |
| Record name | Glycyl-L-α-aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10517-27-8 | |
| Record name | Glycyl-L-α-aspartylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-L-α-aspartylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




